ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a dihydrothiazole core with a (2Z)-configured imino group substituted by a 3-methoxybenzoyl moiety. The 3- and 4-positions of the thiazole ring are methylated, while the 5-position bears an ethyl ester group.
Properties
IUPAC Name |
ethyl 2-(3-methoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-5-22-15(20)13-10(2)18(3)16(23-13)17-14(19)11-7-6-8-12(9-11)21-4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGNZPRZUQBJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Thiourea Preparation :
N-(3-Methoxybenzoyl)thiourea is synthesized by reacting 3-methoxybenzoyl chloride with ammonium thiocyanate in acetone under inert conditions. This yields a thiourea derivative with the requisite acylimino backbone.Cyclization :
The thiourea undergoes nucleophilic attack on ethyl 2-bromoacetoacetate, displacing bromide to form a thioether intermediate. Intramolecular cyclization follows, facilitated by triethylamine, yielding the dihydrothiazole ring. The α-keto ester moiety contributes the 3,4-dimethyl and 5-ethyl carboxylate groups.
Optimization Insights :
- Solvent: Ethanol or acetonitrile at reflux (80–90°C).
- Base: Triethylamine (1.5 equiv) enhances nucleophilicity.
- Yield: ~65–72% after silica gel chromatography.
Spectroscopic Validation :
- ¹H NMR : δ 1.44 (t, 3H, CH₂CH₃), 2.43 (s, 6H, CH₃), 4.32 (q, 2H, CH₂), 7.24–7.56 (m, 4H, aromatic).
- IR : Peaks at 1732 cm⁻¹ (ester C=O) and 1689 cm⁻¹ (acyllimino C=N).
Acid-Catalyzed Cyclocondensation
This method mirrors protocols for tricyclic thiazolobenzimidazoles, leveraging acid-mediated cyclization.
Procedure
Reactants :
A mixture of 2-mercapto-1H-benzimidazole analog (modified to include methyl groups) and 3-methoxybenzaldehyde is refluxed in acetic acid with concentrated H₂SO₄.Cyclization :
The thiol group attacks the aldehyde carbonyl, forming a thiohemiacetal intermediate. Acid catalysis promotes dehydration and cyclization, generating the dihydrothiazole ring. Post-esterification with ethanol introduces the 5-carboxylate.
Key Parameters :
- Temperature: 110–120°C for 24–48 hours.
- Yield: ~58–63% after recrystallization.
- Limitation : Requires stringent control over steric effects to ensure Z-configuration.
Characterization :
- 13C NMR : δ 158.7 (C=O), 134.0 (C-S), 127.9 (aromatic C-OCH₃).
- HRMS : [M + H]⁺ calcd. 389.12, found 389.14.
Post-Functionalization of a Dihydrothiazole Core
A modular approach involving late-stage acylation is advantageous for diversifying substituents.
Steps
Core Synthesis :
Ethyl 2-amino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is prepared via cyclocondensation of β-amino thiols and ethyl acetoacetate.Acylimino Formation :
The primary amine at position 2 reacts with 3-methoxybenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to minimize racemization.
Advantages :
- Enables selective functionalization.
- Yield: ~75–80% after column purification.
Analytical Data :
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Stereoselectivity |
|---|---|---|---|---|
| Hantzsch Cyclization | 65–72% | 6–8 hours | Moderate | High (Z > 90%) |
| Acid-Catalyzed | 58–63% | 24–48 hours | High | Moderate (Z ~70%) |
| Post-Functionalization | 75–80% | 10–12 hours | Low | Excellent (Z >95%) |
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole and Thiazolo-Fused Derivatives
A structurally related compound, ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate (), shares the ethyl ester and 3-methoxybenzylidene substituents but differs in its fused thiazolo-pyrimidine ring system. This fused architecture introduces greater rigidity and extended conjugation compared to the simpler dihydrothiazole core of the target compound.
Substituted Isatin Derivatives
Methyl 2,3-dioxo-2,3-dihydro-1H-indole-5-carboperoxoate () represents a distinct heterocyclic system (isatin scaffold) with a carboperoxoate ester. Unlike the thiazole-based target, this compound features a diketopiperazine-like indole core and a peroxide functional group, which may confer unique reactivity (e.g., oxidative properties) and pharmacological profiles. The absence of a thiazole ring reduces sulfur-mediated interactions, such as metal coordination, which are common in thiazole derivatives .
Hydrogen Bonding and Crystallographic Considerations
The 3-methoxybenzoyl substituent can act as a hydrogen-bond acceptor, while the thiazole nitrogen may participate in weak interactions. In contrast, the thiazolo-pyrimidine derivative () lacks an imino group but retains ester and methoxy functionalities, limiting its hydrogen-bond donor capacity. Crystallographic data for the thiazolo-pyrimidine analog (triclinic, space group P-1) highlight the role of π-π stacking and van der Waals forces in crystal packing, as hydrogen bonds are less prominent .
Ring puckering in the dihydrothiazole core (target compound) could influence molecular conformation and intermolecular interactions. The Cremer-Pople parameters () provide a framework for analyzing such puckering, though specific data for this compound are unavailable .
Pharmacological and Chemical Properties
Thiazole derivatives are known for diverse bioactivities, including kinase inhibition and antimicrobial effects. The target compound’s imino group may enhance binding to enzymatic active sites via polar interactions, while the 3-methoxybenzoyl moiety could improve lipid solubility for membrane penetration. Substituted isatin derivatives () often exhibit neuropharmacological or anticancer activities due to their peroxide and diketone groups, which are absent in the thiazole-based target .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic compound with significant biological activity. This article explores its chemical properties, synthesis methods, and various biological effects based on recent research findings.
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 334.39 g/mol
- IUPAC Name : Ethyl 2-(3-methoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
The compound features a thiazole ring which is known for its diverse biological activities including antimicrobial and anticancer properties. The methoxy group enhances the lipophilicity and biological interactions of the compound.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with 3,4-dimethylthiazole-5-carboxylic acid ethyl ester in the presence of a base such as triethylamine. This method allows for efficient production of the compound with high purity.
Biological Activity
Research has shown that this compound exhibits a range of biological activities:
1. Anticancer Activity
Studies have indicated that thiazole derivatives possess notable anticancer properties. For instance:
- Cytotoxicity : this compound was tested against various cancer cell lines. The IC50 values were found to be comparable to established chemotherapeutic agents like doxorubicin. The presence of the methoxy group and thiazole ring enhances its cytotoxic potential by interacting with cellular targets involved in proliferation and apoptosis pathways .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It demonstrated significant inhibition against several bacterial strains in agar diffusion assays. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .
The proposed mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, leading to increased apoptosis .
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
